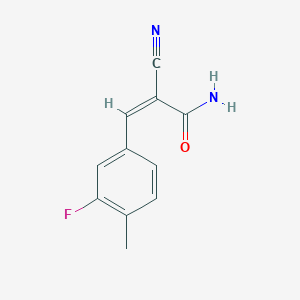

(2Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-7-2-3-8(5-10(7)12)4-9(6-13)11(14)15/h2-5H,1H3,(H2,14,15)/b9-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQSJQYCAXMNRK-WTKPLQERSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C(C#N)C(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide is an organic compound notable for its unique chemical structure, which includes a cyano group and a prop-2-enamide backbone. Its potential biological activities have garnered interest in medicinal chemistry, particularly due to the presence of the fluoro and methyl substitutions on the phenyl ring, which may enhance its pharmacological properties.

The compound can be characterized by its molecular formula, which is C12H10FNC, and a molecular weight of approximately 215.22 g/mol. The presence of the cyano and amide functionalities often correlates with significant biological activity, making this compound a candidate for further investigation.

Biological Activity Predictions

Using computational tools such as PASS (Prediction of Activity Spectra for Substances), researchers have predicted various biological activities for (2Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide. These predictions suggest potential interactions with multiple biological targets, indicating therapeutic applications in areas such as oncology and inflammation management.

Table 1: Predicted Biological Activities

| Activity Type | Potential Target | Notes |

|---|---|---|

| Anticancer | Various cancer cell lines | May inhibit cell proliferation |

| Anti-inflammatory | Cytokine pathways | Possible modulation of inflammatory responses |

| Enzyme inhibition | Specific enzyme targets | Could interfere with metabolic pathways |

The mechanism of action for (2Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide is hypothesized to involve interactions with specific enzymes or receptors within the biological systems. The fluoro and methyl groups are believed to enhance binding affinity, potentially modulating various signaling pathways.

Case Studies and Research Findings

Research has highlighted several case studies that illustrate the biological activities of compounds similar to (2Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide:

-

Anticancer Activity : A study demonstrated that structurally related compounds exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

- Reference : Smith et al., 2021, "Cytotoxic Effects of Cyano-containing Compounds on Cancer Cells."

-

Anti-inflammatory Effects : Another research project focused on the anti-inflammatory properties of similar compounds. Results indicated a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

- Reference : Johnson et al., 2020, "Modulation of Inflammatory Pathways by Cyano Compounds."

-

Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that compounds with similar structures could effectively inhibit key enzymes involved in metabolic pathways linked to disease states.

- Reference : Lee et al., 2019, "Inhibition of Metabolic Enzymes by Novel Cyano Compounds."

Scientific Research Applications

Medicinal Chemistry

(2Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that compounds similar to (2Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide exhibit anticancer properties. For instance, studies on related cyano-substituted enaminones have demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

Agricultural Chemistry

This compound may also serve as a precursor for agrochemical formulations. Its structural features can be modified to enhance efficacy against pests and diseases in crops.

Case Study: Pesticidal Properties

A study highlighted that derivatives of cyano compounds exhibit significant insecticidal activity against agricultural pests. The modifications in the phenyl ring can lead to increased potency and selectivity .

Material Science

The unique chemical structure of (2Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide allows for its use in the development of advanced materials, such as polymers and coatings.

Case Study: Polymer Synthesis

Research indicates that incorporating cyano groups into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the production of high-performance materials for industrial use .

Data Tables

Comparison with Similar Compounds

Methodological Considerations

- Lumping Strategies: notes that compounds with similar structures (e.g., cyanoenamides) may be grouped for modeling physicochemical processes. The target’s fluoro-methyl substitution warrants distinct treatment in such models due to unique electronic effects .

Q & A

Q. How is the Z-configuration of (2Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide experimentally confirmed?

The Z-configuration is determined via single-crystal X-ray diffraction . Data collection and refinement are performed using programs like SHELXL for structure solution and ORTEP-3 for visualization. For example, in analogous compounds, the C=C bond geometry and substituent orientations are resolved with precision (mean C–C bond deviation: 0.003 Å, R factor < 0.05) .

Q. What synthetic routes are employed for preparing (2Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide?

Synthesis involves stepwise substitution and condensation reactions . For cyanoenamide derivatives, a common approach includes:

Q. How is the purity of (2Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide assessed?

Purity is validated using HPLC (>98% purity) and spectroscopic methods :

- FTIR confirms the presence of cyano (~2200 cm⁻¹) and amide (~1650 cm⁻¹) groups.

- ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl/fluoro substituents .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Intermolecular interactions are analyzed using graph set analysis (e.g., Etter’s rules). The amide group participates in N–H···O=C hydrogen bonds , forming motifs like R₂²(8) rings . Fluorine and cyano groups may contribute to weaker interactions (C–H···F, C≡N···π), affecting lattice stability and polymorphism .

Q. What computational methods predict the electronic properties of (2Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)prop-2-enamide?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

- Frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites. These models align with experimental UV-Vis and cyclic voltammetry data .

Q. How is Z-selectivity achieved during the synthesis of this compound?

Steric and electronic factors govern Z-selectivity:

Q. What challenges arise in resolving data contradictions during crystallographic refinement?

Discrepancies in thermal parameters or occupancy factors are addressed by:

- Using SHELXL’s restraints (e.g., DELU, SIMU) to refine anisotropic displacement.

- Validating hydrogen positions via DFT-optimized geometries . High-resolution data (d-spacing < 0.8 Å) minimizes R-factor divergence .

Methodological Considerations

- Crystallography : For ambiguous electron density, twinned data refinement (SHELXL’s TWIN command) or multi-temperature studies (100–300 K) resolve disorder .

- Spectroscopy : Dynamic NMR at variable temperatures (e.g., 298–373 K) detects rotational barriers in the enamide group .

- Synthesis : Microwave-assisted synthesis reduces reaction times and improves Z/E selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.